molecular formula C22H35N5O5 B10837994 3-(8-Guanidino-octanoylamino)-N-[2-(4-methoxy-phenyl)-ethyl]-succinamic acid

3-(8-Guanidino-octanoylamino)-N-[2-(4-methoxy-phenyl)-ethyl]-succinamic acid

Cat. No.: B10837994
M. Wt: 449.5 g/mol
InChI Key: LVVRYABDHQGPGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(8-Guanidino-octanoylamino)-N-[2-(4-methoxy-phenyl)-ethyl]-succinamic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a guanidino group, an octanoylamino chain, and a methoxy-phenyl-ethyl group attached to a succinamic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(8-Guanidino-octanoylamino)-N-[2-(4-methoxy-phenyl)-ethyl]-succinamic acid involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:

    Formation of the Octanoylamino Chain: The octanoylamino chain can be synthesized by reacting octanoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Guanidino Group: The guanidino group is introduced by reacting the octanoylamino intermediate with a guanidine derivative.

    Attachment of the Methoxy-Phenyl-Ethyl Group: The methoxy-phenyl-ethyl group is attached to the succinamic acid backbone through a nucleophilic substitution reaction.

    Final Assembly: The final compound is assembled by coupling the guanidino-octanoylamino intermediate with the methoxy-phenyl-ethyl-succinamic acid under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(8-Guanidino-octanoylamino)-N-[2-(4-methoxy-phenyl)-ethyl]-succinamic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the methoxy-phenyl-ethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products

    Oxidation: Oxidized derivatives of the compound, potentially including carboxylic acids and ketones.

    Reduction: Reduced derivatives, such as alcohols and amines.

    Substitution: Substituted derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

3-(8-Guanidino-octanoylamino)-N-[2-(4-methoxy-phenyl)-ethyl]-succinamic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(8-Guanidino-octanoylamino)-N-[2-(4-methoxy-phenyl)-ethyl]-succinamic acid involves its interaction with specific molecular targets and pathways. The guanidino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the methoxy-phenyl-ethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(8-Guanidino-octanoylamino)-N-[2-(4-hydroxy-phenyl)-ethyl]-succinamic acid: Similar structure but with a hydroxy group instead of a methoxy group.

    3-(8-Guanidino-octanoylamino)-N-[2-(4-chloro-phenyl)-ethyl]-succinamic acid: Similar structure but with a chloro group instead of a methoxy group.

    3-(8-Guanidino-octanoylamino)-N-[2-(4-nitro-phenyl)-ethyl]-succinamic acid: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 3-(8-Guanidino-octanoylamino)-N-[2-(4-methoxy-phenyl)-ethyl]-succinamic acid imparts unique chemical and biological properties compared to its analogs. The methoxy group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C22H35N5O5

Molecular Weight

449.5 g/mol

IUPAC Name

3-[8-(diaminomethylideneamino)octanoylamino]-4-[2-(4-methoxyphenyl)ethylamino]-4-oxobutanoic acid

InChI

InChI=1S/C22H35N5O5/c1-32-17-10-8-16(9-11-17)12-14-25-21(31)18(15-20(29)30)27-19(28)7-5-3-2-4-6-13-26-22(23)24/h8-11,18H,2-7,12-15H2,1H3,(H,25,31)(H,27,28)(H,29,30)(H4,23,24,26)

InChI Key

LVVRYABDHQGPGK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C(CC(=O)O)NC(=O)CCCCCCCN=C(N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.